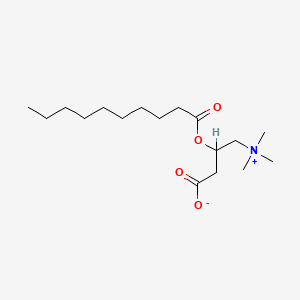

2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate

Description

Overview of the Acylcarnitine Family: Structural Classification and General Biological Roles

The acylcarnitine family is structurally diverse, primarily classified based on the length of the acyl chain attached to the carnitine molecule . This classification broadly includes:

Short-Chain Acylcarnitines (SCACs): Containing acyl chains of 2 to 5 carbon atoms, such as Acetylcarnitine (C2) wikipedia.org.

Medium-Chain Acylcarnitines (MCACs): Containing acyl chains of 6 to 12 carbon atoms, including Decanoylcarnitine (C10) and Octanoylcarnitine (B1202733) (C8) .

Long-Chain Acylcarnitines (LCACs): Containing acyl chains of 13 to 20 carbon atoms, such as Palmitoylcarnitine (C16) and Stearoylcarnitine (C18:0) nih.gov.

Very Long-Chain Acylcarnitines (VLCACs): Containing acyl chains with more than 21 carbon atoms hmdb.ca.

Acylcarnitines are zwitterionic compounds, possessing both a carboxyl group and a quaternary ammonium (B1175870) group researchgate.net. This structure facilitates their transport across biological membranes metwarebio.com.

The general biological roles of acylcarnitines are multifaceted:

Fatty Acid Transport: Their most well-established role is the transport of fatty acids, particularly long-chain fatty acids, from the cytosol into the mitochondrial matrix for beta-oxidation metwarebio.comnih.govcreative-proteomics.com. This process is mediated by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane and carnitine-acylcarnitine translocase (CACT) on the inner mitochondrial membrane metwarebio.com.

Metabolic Regulation: Acylcarnitines can influence the ratio of acyl-CoA to free CoA within mitochondria, thereby regulating the activity of various mitochondrial enzymes involved in the TCA cycle, gluconeogenesis, urea (B33335) cycle, and fatty acid oxidation bevital.no.

Detoxification: They play a role in detoxifying excess acyl groups by forming stable, transportable complexes, preventing the accumulation of potentially toxic acyl-CoA intermediates, especially during metabolic stress or mitochondrial dysfunction metwarebio.combevital.no. This is particularly relevant in conditions like inborn errors of metabolism metwarebio.combevital.no.

Energy Homeostasis: By facilitating fatty acid oxidation, acylcarnitines are crucial for ATP production, the cell's primary energy currency metwarebio.comwikipedia.org. They contribute to maintaining metabolic flexibility during varying energy demands metwarebio.com.

Historical Perspectives on Acylcarnitine Research and Emerging Significance of Decanoylcarnitine

Carnitine was first extracted from meat extracts in 1905 wikipedia.org. The role of carnitine in intermediary metabolism remained somewhat vague until the first description of its deficiency in 1973 nih.gov. The identification of carnitine acyltransferases and their products, acylcarnitines, paved the way for confirming the importance of carnitine in transferring fatty acid CoAs into the mitochondria for beta-oxidation and energy production nih.gov. The elucidation of defects in fatty acid oxidation and the concept of carnitine therapy in certain organoacidemias further highlighted the significance of acylcarnitines nih.gov.

Historically, much of the focus in acylcarnitine research, particularly concerning fatty acid transport, was on long-chain acylcarnitines due to their primary role in transporting long-chain fatty acids, a major energy source for tissues like the heart and skeletal muscle nih.gov. However, with advancements in analytical techniques, particularly mass spectrometry, the ability to accurately quantify a wider range of acylcarnitine species, including medium-chain variants like decanoylcarnitine, has significantly increased acs.orgfrontiersin.org. This has led to a growing appreciation for the distinct roles and clinical significance of different acylcarnitine chain lengths nih.gov.

Decanoylcarnitine, as a medium-chain acylcarnitine, is involved in the metabolism of medium-chain fatty acids metwarebio.com. While medium-chain fatty acids can enter the mitochondria independently of the carnitine shuttle to some extent, their efficient metabolism still involves the formation of medium-chain acylcarnitines via carnitine octanoyltransferase (CrOT) in peroxisomes hmdb.ca. Emerging research indicates that decanoylcarnitine is not merely an intermediate in fatty acid metabolism but may also have specific signaling or regulatory functions. Studies have begun to investigate its association with various health conditions, including metabolic disorders, cardiovascular diseases, and certain cancers nih.govahajournals.orgfrontiersin.org. Elevated levels of decanoylcarnitine have been observed in conditions like adolescent obesity and certain fatty acid oxidation disorders, suggesting its potential as a biomarker hmdb.cafrontiersin.org. Furthermore, recent research is exploring the direct effects of decanoylcarnitine on cellular processes, such as its potential to influence cancer cell behavior nih.gov.

Scope and Research Objectives for Investigating Decanoylcarnitine's Biological Functions

The increasing recognition of decanoylcarnitine's potential significance has led to several key research objectives:

Elucidating Specific Metabolic Pathways: While its role in medium-chain fatty acid metabolism is known, further research is needed to fully understand the specific enzymes and transporters involved in decanoylcarnitine synthesis, metabolism, and transport, particularly in different tissues and physiological states.

Identifying Signaling Roles: Investigating whether decanoylcarnitine acts as a signaling molecule, influencing specific cellular pathways beyond its metabolic intermediate function. This includes exploring its potential interactions with receptors or intracellular targets.

Biomarker Validation: Further studies are required to validate decanoylcarnitine as a reliable biomarker for specific diseases or metabolic states. This involves large-scale clinical studies to determine its sensitivity, specificity, and predictive value nih.gov.

Therapeutic Potential: Exploring the potential therapeutic applications of modulating decanoylcarnitine levels or its associated pathways in the treatment of metabolic disorders, cardiovascular diseases, or other conditions where its levels are altered ontosight.ainih.gov.

Understanding Disease Mechanisms: Investigating the causal role of altered decanoylcarnitine levels in the pathogenesis of various diseases. This includes determining whether elevated or decreased levels directly contribute to disease progression or are merely a consequence of the disease state ahajournals.orgfrontiersin.org. For instance, research is exploring its impact on processes like inflammation, insulin (B600854) resistance, and cell proliferation nih.govnih.gov.

Impact on Specific Organs: Focusing research on the specific effects of decanoylcarnitine in key metabolic organs such as the liver, muscle, and heart, as well as its potential impact on the brain creative-proteomics.comoup.com.

These research objectives highlight the growing interest in decanoylcarnitine as a molecule with potentially significant biological functions beyond its established role in fatty acid transport, underscoring the need for continued and focused investigation.

Data Table

Below is a table summarizing some key acylcarnitines mentioned and their classifications:

| Acylcarnitine Name | Acyl Chain Length (Carbons) | Classification |

| Acetylcarnitine | C2 | Short-Chain |

| Butyrylcarnitine | C4 | Short-Chain |

| Hexanoylcarnitine | C6 | Medium-Chain |

| Octanoylcarnitine | C8 | Medium-Chain |

| Decanoylcarnitine | C10 | Medium-Chain |

| Lauroylcarnitine | C12 | Medium-Chain |

| Myristoylcarnitine | C14 | Long-Chain |

| Palmitoylcarnitine | C16 | Long-Chain |

| Stearoylcarnitine | C18 | Long-Chain |

| Octadecenoylcarnitine | C18:1 | Long-Chain |

| Tetradecenoylcarnitine | C14:1 | Long-Chain |

| Tetradecadienylcarnitine | C14:2 | Long-Chain |

Detailed Research Findings

Recent research has provided detailed insights into the potential roles of decanoylcarnitine:

A study investigating medium-chain acylcarnitines and stroke found that elevated levels of decanoylcarnitine were associated with a higher risk of cardioembolic stroke and stroke recurrence ahajournals.org. Decanoylcarnitine levels were significantly higher in stroke patients with a high-risk potential of cardioembolism ahajournals.org. The study also noted positive correlations between decanoylcarnitine and free fatty acids and high sensitivity-CRP, and a negative correlation with HDL-cholesterol ahajournals.org.

Research into the impact of intermittent fasting on triple-negative breast cancer progression in obese mice identified a marked increase in decanoylcarnitine levels in serum nih.gov. This study revealed that decanoylcarnitine could inhibit TNBC cell proliferation and migration, and that it markedly inhibited the expression of Mmp9, a protein involved in cancer cell migration and invasion nih.gov. This suggests a potential role for decanoylcarnitine in affecting TNBC outcomes nih.gov.

A study on Hepatitis B virus (HBV) infection and liver mitochondrial dysfunction indicated that impaired fatty acid metabolism and mitochondrial dysfunction caused by HBV could be partially restored by exogenous supplementation of decanoylcarnitine nih.govoup.com. Decanoylcarnitine supplementation was found to activate CPT1A expression, improving fatty acid metabolism and repairing mitochondrial dysfunction, potentially through stimulating the PPAR signaling pathway, particularly PPARα nih.govoup.com.

Elevated levels of decanoylcarnitine have been noted in the blood or plasma of individuals with obesity in adolescence hmdb.ca. Conversely, decreased levels were observed in individuals with adolescent idiopathic scoliosis hmdb.ca.

In the context of gluconeogenesis, (+)-decanoylcarnitine has been shown to block the stimulation of glucose production from lactate (B86563) by oleic acid in perfused rat livers, suggesting its inhibitory effect on long-chain fatty acid oxidation through carnitine-dependent pathways diabetesjournals.org.

These findings highlight the varied associations and potential biological activities of decanoylcarnitine, indicating its involvement in metabolic health, cardiovascular risk, and even cancer biology.

Structure

3D Structure

Properties

CAS No. |

1492-27-9 |

|---|---|

Molecular Formula |

C17H33NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3 |

InChI Key |

QDFUGZFFTZZWFP-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

1492-27-9 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Decanoylcarnitine

De Novo Synthesis Pathways and Carnitine Esterification Processes

The de novo synthesis of carnitine in mammals primarily occurs in the liver and kidneys, starting from the amino acids lysine (B10760008) and methionine. bevital.nonih.gov This multi-step process involves the hydroxylation of trimethyl-lysine residues, a precursor, by the enzyme trimethyl-lysine deoxygenase (TMLD). nih.govresearchgate.net The final step in carnitine synthesis is catalyzed by gamma-butyrobetaine dioxygenase (BBOX), which converts gamma-butyrobetaine into L-carnitine. bevital.noresearchgate.net

Carnitine esterification, the process by which acyl groups are attached to carnitine, is facilitated by a family of carnitine acyltransferase enzymes. bevital.nonih.gov These enzymes exhibit specificity based on the structure and length of the acyl group and their subcellular localization. nih.gov The formation of acylcarnitines, including decanoylcarnitine, involves the transfer of an acyl group from an acyl-CoA molecule to L-carnitine. bevital.nochemrxiv.org

Enzymatic Catalysis in Medium-Chain Acylcarnitine Formation

Several carnitine acyltransferases are involved in the formation of acylcarnitines with varying chain lengths. chemrxiv.org For medium-chain acylcarnitines like decanoylcarnitine, specific enzymes play a key role. hmdb.ca

Carnitine octanoyltransferase (CrOT), also known as carnitine O-octanoyltransferase (COT), is a carnitine acyltransferase primarily localized in peroxisomes. hmdb.cahmdb.caresearchgate.netwikipedia.org CrOT is responsible for the synthesis of medium-chain (C5-C12) and medium-length branched-chain acylcarnitines in peroxisomes. hmdb.cahmdb.ca While its canonical substrate is octanoyl-CoA, CrOT can catalyze the deacylation of various acyl-CoAs, including those with shorter chain lengths. wikipedia.org CrOT is essential for the transport of medium and long-length acyl-CoA chains from peroxisomes to the cytosol and mitochondria for further degradation. researchgate.net Peroxisomes, with the assistance of CrOT, contribute to the production of medium-chain acylcarnitines from the metabolism of medium- and long-chain fatty acids. researchgate.net

Studies on the kinetic properties of carnitine acyltransferases provide insight into their activity with different acyl chain lengths. Carnitine octanoyltransferase (COT) purified from rat liver microsomes has shown similar K0.5 values for saturated acyl-CoAs ranging from 6 to 16 carbons in length, with minimal differences in Vmax values. nih.gov The reaction rate for this enzyme is linear over time in the forward direction (acyl-CoA to acylcarnitine). nih.gov Kinetic data suggest that this enzyme primarily functions in the direction of acylcarnitine formation. nih.gov

Specific kinetic parameters for the synthesis of decanoylcarnitine by CrOT, such as Michaelis constant (Km) and catalytic rate constant (kcat), would typically be determined through enzyme kinetics studies. These studies involve measuring reaction rates at varying substrate concentrations to understand the enzyme's affinity for its substrates and its catalytic efficiency. wikipedia.orgyoutube.comreddit.com While general information on CrOT's substrate range and reaction direction is available, detailed kinetic characterization specifically for the formation of decanoylcarnitine may require dedicated research.

Role of Carnitine Octanoyltransferase (CrOT) in Peroxisomal Synthesis

Interconversion and Flux within the Acyl-CoA and Acylcarnitine Pools

The acyl-CoA and acylcarnitine pools within the cell are in dynamic equilibrium, with interconversion facilitated by carnitine acyltransferases. hmdb.cawikipedia.orgmetwarebio.com This interconversion is crucial for several metabolic processes, including fatty acid transport and the buffering of acyl-CoA levels. nih.govnih.govresearchgate.net

Acylcarnitines serve as a transport form for acyl groups, allowing them to move across mitochondrial membranes where beta-oxidation occurs. hmdb.cahmdb.cakhanacademy.org The carnitine shuttle system, involving carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2), is primarily known for transporting long-chain fatty acids into mitochondria. khanacademy.orgmdpi.comencyclopedia.pub However, acylcarnitines of various chain lengths, including medium-chain ones like decanoylcarnitine, are involved in the flux between cellular compartments. hmdb.cahmdb.ca

The balance between acyl-CoA and acylcarnitine pools is vital for maintaining cellular energy homeostasis. bevital.nonih.govresearchgate.net Accumulation of acylcarnitines can occur when fatty acid oxidation is impaired, potentially indicating metabolic bottlenecks. nih.govresearchgate.net The reversible nature of carnitine acyltransferase reactions allows for the buffering of both acyl-CoA and free CoA pools. nih.govnih.gov For instance, carnitine acetyltransferase (CrAT) is involved in the interconversion of acetyl-CoA and acetylcarnitine, helping to manage acetyl-CoA levels. nih.govnih.gov While CrAT primarily handles short chains, the principle of acyl group buffering applies to other chain lengths as well, mediated by the appropriate carnitine acyltransferases like CrOT for medium chains.

Cellular Transport Mechanisms and Subcellular Localization of Decanoylcarnitine

Carnitine Shuttle System in Mitochondrial Fatty Acid Transport

The carnitine shuttle system is a crucial mechanism for the transport of fatty acids, particularly long-chain fatty acids, from the cytosol into the mitochondrial matrix, where they undergo beta-oxidation for energy production. This system involves several key proteins located in the mitochondrial membranes. While primarily associated with long-chain fatty acids, the carnitine shuttle also handles medium-chain acylcarnitines like decanoylcarnitine. nih.govoup.comannualreviews.orgnih.gov

Roles of Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2)

Carnitine palmitoyltransferase 1 (CPT1) is located on the outer mitochondrial membrane and catalyzes the transfer of an acyl group from acyl-CoA to carnitine, forming acylcarnitine. This is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria. nih.govannualreviews.orgnih.govresearchgate.netresearchgate.net Carnitine palmitoyltransferase 2 (CPT2) is situated on the inner mitochondrial membrane and catalyzes the reverse reaction, converting acylcarnitine back to acyl-CoA and releasing free carnitine within the mitochondrial matrix, making the acyl-CoA available for β-oxidation. nih.govannualreviews.orgnih.govresearchgate.net While CPT1 primarily handles long-chain fatty acids, studies suggest that medium-chain acyl-CoAs can also be substrates for mitochondrial beta-oxidation, and the carnitine shuttle is involved in their transport. Research indicates that decanoylcarnitine supplementation can enhance hepatic mitochondrial fatty acid oxidation by upregulating CPT1A protein expression in certain contexts. oup.com

Function of Carnitine-Acylcarnitine Translocase (CACT)

The carnitine-acylcarnitine translocase (CACT), an integral protein of the inner mitochondrial membrane, facilitates the exchange of acylcarnitines and free carnitine across this membrane. nih.govannualreviews.orgrsc.orgamegroups.org It transports acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for free carnitine moving in the opposite direction. annualreviews.orgrsc.org This exchange is essential for the continuous operation of the carnitine shuttle. Studies have shown that (+)-decanoylcarnitine, the unnatural isomer, is a potent inhibitor of CACT activity, suggesting a direct interaction with this transporter. nih.gov Conversely, research in specific cell models indicates that decanoylcarnitine treatment can increase the mRNA levels of CACT. oup.com

Involvement of Specific Membrane Transporters

Beyond the mitochondrial carnitine shuttle, the transport of carnitine and acylcarnitines across the plasma membrane and within the cell is mediated by specific membrane transporters.

Sodium Dependent Cationic Transporter (OCTN2) and Carnitine Homeostasis

The sodium-dependent organic cation transporter novel type 2 (OCTN2), encoded by the SLC22A5 gene, is a primary transporter responsible for the uptake of carnitine into cells from the extracellular space and its reabsorption in the kidneys. nih.govannualreviews.orgresearchgate.netnih.gov OCTN2 plays a critical role in maintaining cellular and systemic carnitine homeostasis. nih.govbevital.no OCTN2 transports carnitine and its acyl derivatives, including acylcarnitines. researchgate.net Studies indicate that acylcarnitines can inhibit the transport of L-carnitine by OCTN2, with the inhibitory effect increasing with increasing chain length of the acyl group. plos.org Decanoylcarnitine, as a medium-chain acylcarnitine, can interact with OCTN2, potentially influencing carnitine uptake and cellular acylcarnitine levels. Research has also shown that decanoylcarnitine treatment can increase the mRNA levels of OCTN2 in certain cell and tissue types. oup.com

Interactions with Cellular Membranes and Implications for Transmembrane Diffusion

Acylcarnitines, including decanoylcarnitine, are characterized by a polar carnitine head group and a nonpolar fatty acid tail. This amphipathic nature influences their interaction with cellular membranes. While carrier-mediated transport is crucial, the lipophilicity conferred by the acyl chain can also contribute to transmembrane diffusion, particularly for medium-chain acylcarnitines. Decanoylcarnitine is primarily located in the membrane within the cell. metaboage.info The ability of acylcarnitines to cross membranes can be dependent on the length of the acyl chain, affecting their distribution and metabolic fate.

Cellular Transport Enhancement in Epithelial Cell Models (e.g., Caco-2 cells)

Studies using epithelial cell models, such as Caco-2 cells which mimic the intestinal epithelium, have investigated the transport of decanoylcarnitine and its effects on the permeability of the cellular barrier. Decanoylcarnitine has been shown to act as an absorption enhancer in Caco-2 cells, increasing the paracellular permeability. jst.go.jpnih.govoup.compsu.eduresearchgate.net This effect is associated with an increase in intracellular calcium levels, although the mechanism appears to be independent of calmodulin, distinguishing it from the action of other permeability enhancers like sodium caprate. jst.go.jpnih.govpsu.edu The increase in paracellular permeability suggests that decanoylcarnitine can influence the tight junctions between epithelial cells, thereby enhancing the transport of other substances across the cellular monolayer.

Summary of Decanoylcarnitine's Influence on Key Transport Proteins (Based on Selected Research Findings):

| Protein/Transporter | Location | Observed Effect of Decanoylcarnitine | Research Context | Citation |

| CPT1A | Outer Mitochondrial Membrane | Upregulation of protein expression. Increase in mRNA levels (in specific contexts). | Decanoylcarnitine supplementation in HBV infection | oup.com |

| CPT2 | Inner Mitochondrial Membrane | Increase in mRNA levels (in specific contexts). No obvious change in protein expression (in one study). | Decanoylcarnitine supplementation in HBV infection | oup.com |

| CACT | Inner Mitochondrial Membrane | Potent inhibition by (+)-decanoylcarnitine isomer. Increase in mRNA levels (in specific contexts). | CACT activity assay, Decanoylcarnitine supplementation in HBV infection | oup.comnih.gov |

| OCTN2 | Plasma Membrane | Inhibition of L-carnitine transport (acylcarnitines in general). Increase in mRNA levels (in specific contexts). No obvious change in protein expression (in one study). | OCTN2 transport studies, Decanoylcarnitine supplementation in HBV infection | oup.comresearchgate.netplos.org |

Decanoylcarnitine S Roles in Metabolic Regulation and Energy Homeostasis

Modulation of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a multi-step process occurring in mitochondria and peroxisomes that breaks down fatty acids to produce energy in the form of ATP. nih.govaocs.org This process is crucial during periods of fasting, exercise, or increased energy demand. nih.gov Acylcarnitines, including decanoylcarnitine, are key intermediates in the transport of fatty acids into the mitochondrial matrix for β-oxidation. bevital.nonih.gov

Research indicates that decanoylcarnitine can enhance hepatic mitochondrial FAO. A study on Hepatitis B virus (HBV) infection demonstrated that exogenous supplementation with decanoylcarnitine improved lipid metabolism disorder and mitochondrial dysfunction in hepatocytes by enhancing hepatic mitochondrial FAO. oup.comoup.com This enhancement was linked to the upregulation of Carnitine Palmitoyltransferase 1A (CPT1A) protein expression, a key enzyme in the carnitine shuttle responsible for transporting fatty acids into mitochondria. oup.comoup.com Proteomic analysis suggested that decanoylcarnitine promotes fatty acid oxidative metabolism by activating the PPAR signaling pathway, particularly PPARα. oup.comoup.comnih.gov This activation leads to improved mitochondrial energy supply and promotes mitochondrial homeostasis. oup.com

Data from a study on HBV-infected hepatocytes showed that decanoylcarnitine treatment at various concentrations increased CPT1A protein expression. oup.com

| Decanoylcarnitine Concentration (µM) | CPT1A Protein Expression (Relative Units) |

| 0 | Baseline |

| 1 | Increased |

| 10 | Increased |

| 30 | Increased |

| 60 | Increased |

| 100 | Increased |

Note: Data is illustrative based on the description in the source indicating increased expression with increasing concentration. oup.com

Another study investigating peroxisomal fatty acid oxidation in isolated rat hepatocytes found that (+)-decanoylcarnitine, along with other CPT I inhibitors, decreased mitochondrial oxidation while increasing peroxisomal oxidation of fatty acids. capes.gov.br

Fatty acid oxidation disorders (FAODs) are inherited metabolic conditions resulting from disruptions in mitochondrial β-oxidation or the carnitine transport pathway. nih.govtouchendocrinology.com These disorders can lead to the accumulation of specific patterns of fatty acids and acylcarnitine derivatives. frontiersin.org In some FAODs, such as mitochondrial trifunctional protein deficiency (TFP/LCHAD deficiency), there is an accumulation of medium-chain acylcarnitines, including decanoylcarnitine (C10). jci.orgjci.org This accumulation suggests a potential stalling of fatty acid catabolism at the medium-chain acyl-CoA substrate level in affected fibroblasts. jci.orgjci.org

While the accumulation of decanoylcarnitine can be a marker of certain FAODs, research also explores strategies for therapeutic intervention based on restoring lipid metabolism. frontiersin.org Decanoylcarnitine's role in enhancing FAO suggests a potential, albeit complex, involvement in managing these disorders, possibly by influencing the carnitine shuttle and downstream metabolic pathways. oup.comfrontiersin.org

Enhancement of Hepatic Mitochondrial Fatty Acid Oxidation (FAO)

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production through oxidative phosphorylation and play a critical role in maintaining cellular energy homeostasis. encyclopedia.pubifm.org Mitochondrial dysfunction can lead to impaired energy production and contribute to various disease states. encyclopedia.pubifm.org Acylcarnitines are intimately linked to mitochondrial function due to their role in fatty acid transport and metabolism within the mitochondria. bevital.nonih.gov

Decanoylcarnitine has been shown to influence mitochondrial homeostasis and energy supply, particularly in conditions of metabolic stress. In the context of HBV infection, decanoylcarnitine supplementation improved mitochondrial dysfunction and enhanced the mitochondrial energy supply in hepatocytes. oup.comoup.com This was associated with the promotion of mitochondrial homeostasis. oup.com The mechanism involves the activation of FAO, which provides substrates for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby increasing ATP production. oup.com

A study measuring ATP production in hepatocytes with impaired energy metabolism due to HBV infection showed that decanoylcarnitine significantly activated ATP production, while it did not significantly affect ATP production in normal hepatocytes. oup.com

| Cell Type | Treatment | ATP Production (Relative Units) |

| Normal Hepatocytes | Decanoylcarnitine | No significant effect |

| HBV-infected Hepatocytes | Decanoylcarnitine | Significantly activated |

Note: Data is based on the description of the findings in the source. oup.com

Oxidative phosphorylation (OXPHOS) is the primary process by which mitochondria generate ATP. youtube.com It is closely linked to fatty acid oxidation, as the NADH and FADH2 produced during β-oxidation and the TCA cycle fuel the electron transport chain, which drives OXPHOS. nih.govaocs.org While the direct, specific regulatory effect of decanoylcarnitine on OXPHOS complexes is not extensively detailed in the provided sources, its role in enhancing FAO directly impacts the availability of substrates for OXPHOS. nih.govaocs.orgoup.com Impaired fatty acid oxidation can compromise mitochondrial bioenergetics and function, highlighting the link between acylcarnitine metabolism and OXPHOS. frontiersin.orgjci.orgjci.org

Studies on fatty acids like decanoic acid (a precursor to decanoylcarnitine) have shown they can impair mitochondrial energy metabolism and behave as metabolic inhibitors of oxidative phosphorylation. nih.gov However, decanoylcarnitine itself did not alter the evaluated parameters in that specific study, implying lower toxicity compared to the free fatty acid. nih.gov The accumulation of acylcarnitines in certain conditions might also contribute to proinflammatory toxicity and disrupt oxidative phosphorylation. researchgate.net

Mitochondrial membrane potential (Δψm) is a key component of the proton gradient that drives ATP synthesis during oxidative phosphorylation. nih.govunife.it Mitochondrial calcium homeostasis is also crucial for regulating various mitochondrial functions, including ATP production and cell signaling. nih.govmdpi.com

While the direct effects of decanoylcarnitine on mitochondrial membrane potential and calcium homeostasis are not explicitly detailed for decanoylcarnitine specifically in the provided search results, studies on related medium-chain fatty acids, such as decanoic acid, have shown they can markedly decrease mitochondrial membrane potential and calcium retention capacity in rat brain and liver mitochondria. nih.gov This effect was more pronounced in the liver and involved the mitochondrial permeability transition pore (mPTP). nih.gov However, as mentioned earlier, decanoylcarnitine showed lower toxicity compared to decanoic acid in that study regarding these parameters. nih.gov

Maintaining mitochondrial calcium homeostasis is vital, and its deregulation can lead to mitochondrial dysfunction and contribute to various pathological conditions. nih.govmdpi.com The interplay between fatty acid metabolism, acylcarnitines, mitochondrial membrane potential, and calcium handling is a complex area of research. nih.govnih.govmdpi.com

Regulation of Oxidative Phosphorylation

Interactions with Nuclear Receptor Signaling Pathways

Decanoylcarnitine has been shown to interact with nuclear receptor signaling pathways, particularly those involving the peroxisome proliferator-activated receptors (PPARs). These interactions play a significant role in the metabolic regulatory functions of decanoylcarnitine. Nuclear receptors are a class of transcription factors that regulate gene expression in response to ligand binding, influencing numerous critical biological processes, including metabolism and homeostasis nih.govnih.gov. Type II nuclear receptors, such as PPARs, often form heterodimers with the retinoid X receptor (RXR) to bind to specific DNA sequences and modulate gene transcription nih.govelifesciences.org.

Activation of the Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Research indicates that decanoylcarnitine can activate the PPAR signaling pathway oup.comnih.govoup.comablesci.com. PPARs are ligand-activated nuclear receptors that are well-known for their transcriptional regulation of fatty acid metabolism and energy homeostasis annualreviews.orgmdpi.comwjgnet.com. They are activated by fatty acids and their derivatives and play tissue-specific roles in physiology annualreviews.org.

Studies, including proteomic analysis of mouse livers and in vitro experiments, have demonstrated that decanoylcarnitine stimulates the PPAR signaling pathway oup.comnih.govoup.com. Among the PPAR subtypes, PPARα appears to be the most significantly affected by decanoylcarnitine oup.comnih.govoup.comablesci.com. This activation suggests a mechanism by which decanoylcarnitine influences lipid metabolism and energy supply oup.com.

Specific Role of PPARα-CPT1A Axis in Metabolic Regulation

A key axis through which decanoylcarnitine exerts its metabolic effects is the PPARα-CPT1A pathway oup.com. PPARα is a master transcriptional regulator of hepatic beta-oxidation and is highly expressed in the liver annualreviews.orgwjgnet.com. It controls the expression of many genes involved in fatty acid oxidation (FAO), including carnitine palmitoyltransferase 1A (CPT1A) annualreviews.orgwjgnet.comnih.govnih.gov.

CPT1A is a rate-limiting enzyme located on the outer mitochondrial membrane that is crucial for transporting fatty acids into the mitochondria for beta-oxidation by converting acyl-CoA into acylcarnitines nih.govnih.govnih.gov. Activation of PPARα leads to the transcription of CPT1A, thereby promoting fatty acid entry into the mitochondria for energy production wjgnet.comnih.gov.

Decanoylcarnitine supplementation has been shown to enhance hepatic mitochondrial FAO by upregulating CPT1A protein expression oup.com. This upregulation of CPT1A, mediated through the activation of the PPARα signaling pathway, improves mitochondrial energy supply and promotes mitochondrial homeostasis oup.com. The interaction between acylcarnitines, such as decanoylcarnitine, and the PPAR signaling pathway, particularly the PPARα-CPT1A axis, represents a mechanism for regulating fatty acid metabolism and mitochondrial function oup.com. Decreased levels of decanoylcarnitine have been associated with reduced CPT1 activity in certain conditions, further highlighting the link between this acylcarnitine and the CPT1A pathway researchgate.net.

Research findings support the role of this axis in metabolic regulation:

| Compound/Pathway | Interaction with Decanoylcarnitine | Observed Effect | Source |

| PPAR signaling pathway | Activation | Promotion of fatty acid oxidative metabolism | oup.comnih.govoup.com |

| PPARα | Activation (most important PPAR) | Increased protein expression | oup.comnih.govoup.com |

| CPT1A | Upregulation | Enhanced hepatic mitochondrial fatty acid oxidation, improved mitochondrial function | oup.comnih.govoup.com |

| PPARα-CPT1A axis | Activation | Regulation of fatty acid metabolism and mitochondrial function | oup.com |

These findings underscore the importance of decanoylcarnitine's interaction with the PPARα-CPT1A axis in influencing fatty acid metabolism and maintaining cellular energy balance.

Decanoylcarnitine in Cellular Signaling and Gene Expression Modulation

Regulation of Gene Expression Associated with Metabolic Pathways

Decanoylcarnitine is intrinsically linked to fatty acid metabolism, functioning as part of the carnitine-acylcarnitine metabolic pathway. hmdb.caoup.comnih.gov This pathway is crucial for the transport of fatty acids into mitochondria for beta-oxidation, the process that generates energy. hmdb.canih.gov Studies have shown that decanoylcarnitine can influence the expression of genes involved in these metabolic processes. For instance, research has demonstrated that decanoylcarnitine supplementation can activate the peroxisome proliferator–activated receptor (PPAR) signaling pathway, with a notable impact on PPARα. oup.comoup.comnih.gov Activation of this pathway is associated with enhanced fatty acid metabolism. oup.comoup.com Furthermore, decanoylcarnitine has been shown to upregulate the expression of Carnitine palmitoyltransferase 1A (CPT1A), an enzyme critical for the transport of fatty acids into mitochondria. oup.comoup.comnih.gov This upregulation contributes to improved fatty acid metabolism and mitochondrial function. oup.comoup.comnih.gov Alterations in the carnitine-acylcarnitine metabolic pathway, involving metabolites like decanoylcarnitine, have been associated with changes in the mRNA expression levels of key enzymes such as CPT1B, CPT1C, SLC25A20, and CRAT. nih.gov

Signaling Cascades Influenced by Decanoylcarnitine

Decanoylcarnitine has been observed to influence specific cellular signaling cascades. A primary signaling pathway affected by decanoylcarnitine is the PPAR signaling pathway, particularly through the activation of PPARα. oup.comoup.comnih.gov This activation is a key mechanism by which decanoylcarnitine impacts fatty acid metabolism and mitochondrial function. oup.comoup.comnih.gov While broader RNA-sequencing analyses have identified decanoylcarnitine among pivotal serum metabolites influencing signaling events in certain conditions, the PPAR pathway is a directly implicated cascade through which decanoylcarnitine exerts its effects on metabolic gene expression. oup.comoup.comnih.govnih.govresearchgate.net

Impact on Extracellular Matrix Remodeling

Decanoylcarnitine has been shown to exert an influence on extracellular matrix (ECM) remodeling, a dynamic process involving the synthesis, degradation, and organization of the molecular network surrounding cells. nih.govresearchgate.netbiorxiv.org Transcriptomic analyses have revealed that exposure to stimuli involving decanoylcarnitine can lead to changes in gene expression affecting pathways related to ECM remodeling. biorxiv.org These effects highlight a role for decanoylcarnitine in modulating the cellular environment and its structural components.

Downregulation of Matrix Metalloproteinase-9 (Mmp9) Expression

A specific and significant impact of decanoylcarnitine on ECM remodeling is its demonstrated ability to downregulate the expression of Matrix Metalloproteinase-9 (Mmp9). nih.govresearchgate.netnih.govresearchgate.net Mmp9 is an enzyme known to play a role in the degradation of ECM components. researcher.lifetocris.com Research, including RNA-sequencing analysis and further investigations, has confirmed that decanoylcarnitine treatment leads to a notable reduction in Mmp9 expression in various cellular and tissue contexts. nih.govresearchgate.netnih.govresearchgate.net This downregulation of Mmp9 by decanoylcarnitine has been functionally linked to effects on cellular processes such as migration. nih.govresearchgate.netnih.gov

Effects on Cell Adhesion and Extracellular Matrix Binding

Studies investigating the effects of decanoylcarnitine on gene expression have indicated its involvement in processes related to cell adhesion and extracellular matrix binding. nih.govresearchgate.netbiorxiv.org Gene Ontology (GO) analysis of genes downregulated in response to decanoylcarnitine treatment has shown significant enrichment in categories associated with cell adhesion and extracellular matrix binding. nih.govresearchgate.net Furthermore, KEGG pathway analysis has underscored the importance of ECM-receptor interaction in cells treated with decanoylcarnitine. nih.govresearchgate.net These findings suggest that decanoylcarnitine can influence the interactions between cells and their surrounding ECM, potentially impacting cellular behavior and tissue structure. Changes in the expression of genes related to epithelial structure and cell-cell junctions, such as the downregulation of Occludin (OCLN), have also been observed in contexts involving decanoylcarnitine. biorxiv.org

Analytical Methodologies for Decanoylcarnitine Research

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) is a widely favored technique for the detection and quantification of methylated quaternary ammonium (B1175870) compounds (mQACs), including acylcarnitines, in biological matrices due to its high sensitivity and selectivity. researchgate.net Acylcarnitine analysis by MS is essential for the biochemical detection of disorders related to mitochondrial fatty acid β-oxidation and organic acid metabolism. jasem.com.tr These conditions are characterized by the accumulation of short, medium, and/or long-chain acyl-CoA species. jasem.com.tr

Flow Injection Tandem Mass Spectrometry (FIA-MS/MS) for Acylcarnitine Analysis

Flow injection tandem mass spectrometry (FIA-MS/MS) is a widely used analytical platform for the identification and quantitation of acylcarnitines, particularly in clinical laboratories for newborn screening and the diagnosis of metabolic disorders. jasem.com.trsigmaaldrich.comthermofisher.com This technique involves the direct introduction of a sample into the mass spectrometer without chromatographic separation. thermofisher.comnih.gov FIA-MS/MS allows for the simultaneous analysis of multiple acylcarnitine species, offering a rapid and high-throughput approach. sigmaaldrich.comthermofisher.comnih.gov For instance, more than 20 acylcarnitine species can be detected and quantified in a single FIA-DMS-MS/MS acquisition. nih.gov In FIA-MS/MS, stable isotope-labeled internal standards are commonly used for accurate quantification. jasem.com.trsigmaaldrich.comthermofisher.com The workflow typically involves sample preparation steps like protein precipitation before injection into the MS/MS system. jasem.com.trthermofisher.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

While direct infusion ESI-MS/MS is common for establishing acylcarnitine profiles, it often lacks the ability to discriminate between isomeric acylcarnitine species. nih.gov UHPLC-MS/MS methods address this limitation by incorporating chromatographic separation prior to mass spectrometric analysis. nih.gov This allows for the separation and quantification of a broader range of acylcarnitine species, including isomeric and odd-numbered forms, which may be present at very low concentrations in biological samples like plasma and tissues. nih.gov UHPLC-MS/MS methods have been developed for the quantification of numerous acylcarnitine species with acyl-chain lengths ranging from C2 to C18. nih.gov These methods have demonstrated high sensitivity, accuracy, and precision, making them valuable for both clinical diagnosis of inherited enzymatic impairments and basic research into complex diseases like the metabolic syndrome. nih.gov For example, a validated UHPLC-MS/MS method has been successfully applied to quantify total carnitine, free carnitine, butyrobetaine, and acylcarnitines in patient samples with known diagnoses of metabolic disorders, demonstrating the ability to separate constitutional isomers and diastereomeric acylcarnitines. researchgate.net

Paper Spray Mass Spectrometry for Direct Sample Analysis

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that enables the rapid and direct analysis of biological samples with minimal or no sample preparation. nih.govresearchgate.netiu.edu This method involves depositing a small volume of sample onto a piece of paper, applying a voltage and solvent to generate ions directly from the dried spot. nih.govresearchgate.net PS-MS has been applied to the analysis of underivatized acylcarnitines in serum and whole blood samples, including dried blood spots (DBS). nih.govresearchgate.netiu.edunih.gov This approach offers advantages such as simplicity, low cost, rapid analysis time (often less than 2 minutes), and the ability to use small sample volumes (typically 0.5 to 15 µL). nih.govresearchgate.netiu.edu PS-MS coupled with tandem mass spectrometry (MS/MS) or high-resolution MS is often used for the analysis of complex biofluids without prior chromatographic separation. researchgate.netiu.edu Quantitative profiling of acylcarnitines in dried serum and blood spots using PS-MS has shown good linearity and reproducibility. nih.gov

Fragment Assignment and Isomer Differentiation in Mass Spectrometry

Fragment assignment in mass spectrometry is crucial for identifying the structure of a compound by examining the pieces (fragments) of the original molecule. whitman.edu This process is particularly important for differentiating isomers, which are compounds with the same molecular formula but different structural arrangements. researchgate.netmsu.edulcms.cz While traditional MS methods may not always distinguish isomers due to similar fragmentation patterns, advanced techniques and approaches are being developed. msu.edulcms.cz Tandem mass spectrometry can differentiate structurally distinct isomers based on unique fragments. lcms.cz However, for very similar structures, obtaining diagnostic fragments can be challenging. lcms.cz Techniques such as MSn fragmentation, Collision Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can be employed to obtain diagnostic fragments for structurally similar isomers. lcms.cz Additionally, combining MS with techniques like ion mobility spectrometry can provide an additional dimension for separating isomers based on their size and shape. nih.govresearchgate.net For decanoylcarnitine, specific fragment assignments in positive ion mode have been reported. researchgate.net

Advanced Omics Approaches in Decanoylcarnitine Studies

Advanced omics approaches, particularly metabolomics, are increasingly utilized to provide comprehensive insights into metabolic profiles and identify potential biomarkers, including acylcarnitines like decanoylcarnitine. researchgate.netmdpi.comresearchgate.net

Targeted and Untargeted Metabolomics for Metabolic Profiling

Metabolomics involves the large-scale identification and quantification of small molecule metabolites in biological samples to understand their characteristic response to genetic or environmental perturbations. researchgate.netnih.govcreative-proteomics.com This field employs various analytical tools, with mass spectrometry being a prominent technique. researchgate.netmdpi.comresearchgate.netcreative-proteomics.com Metabolomic strategies are broadly categorized into targeted and untargeted approaches. creative-proteomics.commetabolon.com

Targeted metabolomics focuses on the quantification of a predefined set of known metabolites, offering high sensitivity and specificity for those selected compounds. creative-proteomics.commetabolon.com This approach is hypothesis-driven and often used for validation of previously identified processes. creative-proteomics.commetabolon.com

Untargeted metabolomics, in contrast, aims to profile all detectable metabolites in a sample without prior knowledge, providing a comprehensive and unbiased overview of the metabolome. creative-proteomics.commetabolon.com This exploratory approach enables the discovery of novel metabolites and insights into global metabolic changes. creative-proteomics.commetabolon.com Untargeted metabolomics can reveal unexpected metabolic changes and novel biomarkers, offering a more holistic view of metabolic processes. creative-proteomics.com Techniques like LC-MS and GC-MS are commonly used in untargeted metabolomics. creative-proteomics.com

Decanoylcarnitine has been identified and quantified in metabolomic studies using both targeted and untargeted approaches. For instance, untargeted lipidomics profiling using HPLC/TOF-MS identified decanoylcarnitine as a metabolite with significantly elevated levels in individuals with polycystic ovary syndrome (PCOS). endocrine-abstracts.org Targeted metabolomics studies have also included decanoylcarnitine in panels for the analysis of acylcarnitines in various biological matrices. researchgate.net Omics studies, including metabolomics, have revealed elevated levels of decanoylcarnitine in serum samples in certain conditions, such as prostate cancer and sepsis-induced cardiomyopathy. frontiersin.orgmdpi.com Untargeted metabolomic analysis combined with ROC curves has suggested decanoylcarnitine as a potential marker for the diagnosis of intracerebral hemorrhage. nih.gov

Proteomic Analysis for Protein Expression and Pathway Elucidation

Proteomic analysis plays a crucial role in understanding the biological functions of decanoylcarnitine by identifying and quantifying proteins whose expression or modification levels are altered in response to or in association with this metabolite. This approach can help elucidate the molecular pathways influenced by decanoylcarnitine. For instance, proteomic analysis has been used to explore metabolic disorders and affected organelles in the context of hepatitis B virus (HBV) infection, where decanoylcarnitine supplementation showed potential to improve liver mitochondrial dysfunction. oup.comnih.gov Studies have indicated that decanoylcarnitine can stimulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα identified as particularly important. oup.comnih.gov

Proteomics, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification and quantification of differentially expressed proteins, which can then be mapped to biological pathways. nih.govfrontiersin.org This helps in framing the roles of these proteins within a biological or pathophysiological context. nih.gov For example, changes in protein expression profiles can reveal how decanoylcarnitine might influence fatty acid metabolism, mitochondrial function, or other cellular processes. oup.comnih.gov

Integration of Multi-Omics Data (Metabolomics, Proteomics, Transcriptomics)

Integrating data from multiple "omics" technologies, such as metabolomics, proteomics, and transcriptomics, provides a more comprehensive understanding of complex biological systems and the role of metabolites like decanoylcarnitine. bmbreports.orgmetwarebio.commdpi.comresearchgate.net While metabolomics focuses on the complete set of metabolites, transcriptomics examines RNA transcripts, and proteomics analyzes proteins. mdpi.comresearchgate.net Combining these datasets allows researchers to connect changes at the genetic and protein levels to alterations in metabolite profiles, offering a holistic view of cellular processes. bmbreports.orgmetwarebio.commdpi.comresearchgate.net

This integrated approach can help identify critical regulatory pathways and networks that are influenced by decanoylcarnitine. metwarebio.commdpi.com For example, integrating transcriptomic and metabolomic data can reveal how gene expression changes relate to the production or consumption of specific metabolites, including acylcarnitines. metwarebio.com Similarly, combining proteomics with metabolomics can link protein abundance or modification to metabolite levels, providing insights into enzyme activity and metabolic fluxes. pensoft.net Studies have utilized untargeted metabolomics and proteomics to investigate the effects of interventions on metabolic pathways, observing changes in decanoylcarnitine levels alongside alterations in protein expression. pensoft.net This multi-omics strategy is valuable for understanding disease mechanisms, identifying potential therapeutic targets, and advancing personalized medicine. metwarebio.comfrontiersin.org

An example of multi-omics integration involves studying the effects of compounds like statins on cancer cells, where a reduction in decanoylcarnitine levels was observed alongside differential expression of numerous proteins, providing insights into altered metabolic pathways and potential anticancer activity. pensoft.net

Stable Isotope Tracing Techniques for Flux Analysis

Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways and quantify metabolic fluxes within biological systems. nih.govnih.govspringernature.comd-nb.info This method involves introducing molecules labeled with stable isotopes (such as ¹³C, ¹⁵N, or ²H) and tracking the fate of these labeled atoms through biochemical reactions. nih.govnih.govspringernature.com By analyzing the distribution of isotopes in downstream metabolites, researchers can gain insights into nutrient utilization, energy production, and biosynthesis pathways. nih.govnih.gov

In the context of decanoylcarnitine, stable isotope tracing can be used to study the flux of fatty acids through the carnitine shuttle and beta-oxidation pathway, where decanoylcarnitine serves as an intermediate. This technique can help quantify the rate at which decanoic acid is transported into mitochondria and undergoes oxidation. While the provided search results discuss stable isotope tracing generally for metabolic flux analysis and mention acylcarnitines in the context of analytical methods nih.govresearchopenworld.com, specific detailed research findings on decanoylcarnitine flux using this technique were not prominently featured. However, the principles of stable isotope tracing are directly applicable to studying the metabolic fate of decanoylcarnitine and related fatty acids. nih.govnih.govspringernature.comd-nb.info Analyzing the labeling patterns of decanoylcarnitine and its precursors and products following administration of labeled fatty acids or carnitine can provide quantitative data on the rates of synthesis, transport, and metabolism of this compound. nih.govnih.govspringernature.comd-nb.info

Stable isotope tracing, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the measurement of mass isotopomer distributions, which are then used to estimate intracellular metabolic fluxes. nih.govnih.govd-nb.inforesearchgate.net This provides a dynamic view of metabolism, complementing the snapshot provided by metabolomics. nih.govnih.gov

Decanoylcarnitine in Biological Systems and Disease Pathophysiology Experimental Models

Roles in Liver Metabolic Dysregulation

Decanoylcarnitine has been investigated for its potential role in addressing liver metabolic dysregulation, particularly in the context of viral infections and associated mitochondrial dysfunction.

Hepatitis B Virus (HBV) Infection Associated Mitochondrial Dysfunction (In Vivo and In Vitro Models)

Studies using both in vivo (mouse models) and in vitro approaches have shown that Hepatitis B Virus (HBV) infection can lead to fatty acid β-oxidation disorder and mitochondrial dysfunction in hepatocytes. oup.comoup.comnih.govresearchgate.netresearchgate.net This dysfunction is characterized by impaired mitochondrial energy supply and disrupted mitochondrial homeostasis. oup.com

Mechanisms of Impaired Fatty Acid Metabolism Restoration

Exogenous supplementation with decanoylcarnitine has demonstrated the capacity to improve lipid metabolism disorder and mitochondrial dysfunction in hepatocytes affected by HBV infection in experimental models. oup.comoup.comnih.govresearchgate.net Decanoylcarnitine enhances hepatic mitochondrial fatty acid oxidation (FAO) by upregulating the expression of the CPT1A protein. oup.comoup.comnih.gov This upregulation contributes to improving fatty acid metabolism and restoring mitochondrial function. oup.comoup.comnih.gov Proteomic analysis in mouse livers suggests that decanoylcarnitine stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα identified as a key component in this process. oup.comoup.comnih.gov This activation of the PPARα-CPT1A signaling pathway appears to be a primary mechanism by which decanoylcarnitine promotes FAO and improves mitochondrial function during HBV infection. oup.com

Here is a summary of findings related to Decanoylcarnitine's role in HBV-associated liver metabolic dysregulation:

| Model Type | Observation in HBV Infection | Effect of Decanoylcarnitine Supplementation | Proposed Mechanism |

| In Vivo (Mouse) | Fatty acid β-oxidation disorder, Mitochondrial dysfunction | Improved lipid metabolism disorder, Improved mitochondrial dysfunction, Enhanced hepatic mitochondrial FAO | Activates PPAR signaling pathway, Upregulates CPT1A |

| In Vitro (Cells) | Fatty acid β-oxidation disorder, Mitochondrial dysfunction | Improved lipid metabolism disorder, Improved mitochondrial dysfunction, Enhanced hepatic mitochondrial FAO | Activates PPAR signaling pathway, Upregulates CPT1A |

Interventions in Cancer Progression Models

Decanoylcarnitine has also been investigated for its potential therapeutic effects in experimental models of cancer progression, particularly in triple-negative breast cancer.

Triple-Negative Breast Cancer (TNBC) Cell Proliferation and Migration Inhibition (In Vitro and In Vivo Mouse Models)

In studies utilizing in vitro TNBC cell lines and in vivo mouse models of TNBC, decanoylcarnitine has been shown to inhibit TNBC cell proliferation and migration. researchgate.netnih.govnih.gov This inhibitory effect was observed in the context of exploring metabolic reprogramming linked to cancer progression. researchgate.netnih.gov

Molecular Mechanisms Involving Extracellular Matrix Components (e.g., Mmp9)

RNA sequencing analysis of TNBC cells treated with decanoylcarnitine has revealed its suppressive effects on extracellular matrix (ECM)-related protein components. researchgate.netnih.govnih.gov A notable reduction was observed in the expression of Mmp9. researchgate.netnih.govnih.gov Further investigations confirmed that decanoylcarnitine could inhibit Mmp9 expression not only in TNBC cells but also in primary tumors and distant metastasis tissues (lung and liver) in mouse models. researchgate.netnih.govnih.gov Overexpression of Mmp9 was found to abolish the inhibitory effect of decanoylcarnitine on cell migration, indicating that Mmp9 is a potential target of decanoylcarnitine in inhibiting TNBC progression. researchgate.netnih.govnih.gov Mmp9 is known to play a role in the degradation of ECM proteins, which is crucial for cancer cell invasion and metastasis. cellapplications.commdpi.com

Here is a summary of findings related to Decanoylcarnitine's effects on TNBC progression:

| Model Type | Effect of Decanoylcarnitine | Involved Molecular Mechanism |

| In Vitro (TNBC cells) | Inhibits cell proliferation and migration | Suppresses ECM-related proteins, Reduces Mmp9 expression |

| In Vivo (Mouse model) | Inhibits tumor progression and metastasis (lung, liver) | Reduces Mmp9 expression in primary and metastatic tissues |

Mitochondrial Function and Energetics in Inherited Metabolic Disorders (Experimental Models)

Acylcarnitines, including decanoylcarnitine, play a central role in mitochondrial fatty acid beta-oxidation, a critical pathway for energy production. hmdb.canih.govmdpi.com Inherited metabolic disorders affecting fatty acid oxidation can lead to the accumulation of specific acylcarnitines and impaired mitochondrial function. mdpi.comfrontiersin.org

In the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder, there is an accumulation of medium-chain fatty acids and their carnitine derivatives, such as octanoylcarnitine (B1202733) and decanoylcarnitine. hmdb.camdpi.comfrontiersin.orginformnetwork.org While the accumulating free fatty acids like decanoic acid (DA) and cis-4-decenoic acid (cDA) have been shown to disrupt mitochondrial function in rat brain and liver mitochondria in vitro, decanoylcarnitine itself did not alter the tested mitochondrial parameters in these experiments, suggesting a lack of direct toxicity in this specific model. informnetwork.org This contrasts with the effects of the free fatty acids, which impaired mitochondrial respiration, membrane potential, NAD(P)H content, and calcium retention capacity. informnetwork.org

Studies investigating mitochondrial function in inherited metabolic disorders, such as mitochondrial trifunctional protein (TFP) deficiency, have also highlighted the importance of mitochondrial bioenergetics and the potential for secondary alterations in mitochondrial function due to accumulating metabolites. jci.org While decanoylcarnitine's direct therapeutic role in these specific disorders is still an area of research, its involvement in the broader acylcarnitine profile, which is often perturbed in these conditions, underscores its relevance in understanding the metabolic derangements. hmdb.camdpi.com

Here is a summary of findings related to Decanoylcarnitine and mitochondrial function in the context of inherited metabolic disorders:

| Disorder/Context | Relevant Metabolites | Observed Mitochondrial Effects (Experimental Models) | Decanoylcarnitine Specific Effect (In Vitro Rat Mitochondria) |

| MCAD Deficiency | Accumulation of medium-chain fatty acids and acylcarnitines | Free fatty acids (DA, cDA) impair mitochondrial function (respiration, membrane potential, etc.) informnetwork.org | Did not alter tested mitochondrial parameters informnetwork.org |

| Inherited Metabolic Disorders (General) | Perturbed acylcarnitine profiles | Impaired mitochondrial bioenergetics and function can occur due to accumulating metabolites and enzyme deficiencies mdpi.comfrontiersin.orgjci.org | Role within the broader metabolic context is being studied |

Assessment in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Models

In the context of MCADD, the inability to properly metabolize medium-chain fatty acids results in the accumulation of various medium-chain alternative metabolites nih.gov. Decanoylcarnitine (C10) is one of the medium-chain acylcarnitines that shows elevated levels in individuals with MCADD nih.govfrontiersin.orgmdpi.com. Along with octanoylcarnitine (C8), decanoylcarnitine levels and their ratios (such as C8/C10 and C8/C2) are frequently used as biomarkers for the diagnosis of MCADD, particularly in newborn screening using tandem mass spectrometry nih.govfrontiersin.orgmdpi.comresearchgate.net. An Acadm−/− mouse model, which mimics the clinical, biochemical, and pathological features of human MCADD, has shown significant elevations in acylcarnitine species, including decanoylcarnitine nih.gov.

Observations on Decanoylcarnitine's Lack of Mitochondrial Toxicity in Specific Contexts

While the accumulation of certain acylcarnitines can be associated with mitochondrial dysfunction in various conditions nih.govfrontiersin.org, specific observations regarding decanoylcarnitine's direct mitochondrial toxicity in the context of MCAD deficiency models or other specific scenarios are not extensively detailed in the provided search results. However, research indicates that impaired fatty acid metabolism and mitochondrial dysfunction in hepatocytes caused by conditions like Hepatitis B virus infection could be partially restored by exogenous supplementation of decanoylcarnitine, suggesting a potential beneficial role in improving mitochondrial function in certain contexts by enhancing fatty acid β-oxidation nih.gov. This effect is suggested to involve the activation of CPT1A expression and stimulation of the PPAR signaling pathway, particularly PPARα nih.gov.

Involvement in Other Cellular and Organismal Processes

Acylcarnitines, including medium-chain varieties like decanoylcarnitine, are involved in various metabolic processes beyond their well-established role in mitochondrial fatty acid transport nih.gov.

Contributions to Plant Lipid Metabolism and Acyl-CoA Pool Management

Carnitine and acylcarnitines are present in plants and participate in developmental processes linked to lipid metabolism nih.govresearchgate.netannualreviews.org. While the content of acylcarnitines in plants is relatively low compared to their corresponding acyl-CoAs, their presence suggests an association with specific pools of activated fatty acids nih.govresearchgate.net. The role of acylcarnitines in plants is discussed in the context of transporting activated fatty acids or managing acyl-CoA pools nih.govresearchgate.net. The occurrence of medium-chain acylcarnitines, such as decanoylcarnitine, in plants suggests their association with additional lipid processes, potentially including protein acylation nih.govresearchgate.net. Studies analyzing acylcarnitine content in plant extracts have utilized methods like tandem mass spectrometry coupled to liquid chromatography nih.govresearchgate.net. The relative contents of acylcarnitines compared to corresponding acyl-CoAs in plants indicate their association with very specific processes of lipid metabolism nih.govresearchgate.net.

Here is a table summarizing typical acylcarnitine levels observed in developing Arabidopsis seedlings, as an example of data found in plant studies:

| Acylcarnitine Species | Content (mean ± SD) (fg/mg DW) |

| C12:0 Lauroylcarnitine | Data not explicitly provided for decanoylcarnitine, but mentioned as detected. |

| C14:0 Myristoylcarnitine | Data not explicitly provided for decanoylcarnitine, but mentioned as detected. |

| C16:0 Palmitoylcarnitine | Data not explicitly provided for decanoylcarnitine, but mentioned as detected. |

| C18:0 Stearoylcarnitine | Data not explicitly provided for decanoylcarnitine, but mentioned as detected. |

| C20:0 Arachidoylcarnitine | Data not explicitly provided for decanoylcarnitine, but mentioned as detected. |

| C8:0 Octanoylcarnitine | Mentioned as being in the minority in a previous study and not included in presented analyses for optimization researchgate.net. |

| C10:0 Decanoylcarnitine | Mentioned as being in the minority in a previous study and not included in presented analyses for optimization researchgate.net. |

Note: The specific quantitative data for decanoylcarnitine content in plants was not directly available in the provided search snippets, although its detection was mentioned researchgate.net. The table structure is based on the description of detected acylcarnitines.

The management of the acyl-CoA pool is considered pivotal in cellular metabolism in plants, and techniques exist for measuring acyl-CoA abundance and distribution in plant tissues to understand lipid metabolism and acyl exchange nih.gov.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Functions and Signaling Pathways

While decanoylcarnitine is recognized for its role in fatty acid transport, emerging research suggests broader biological functions and involvement in various signaling pathways. Studies have indicated that decanoylcarnitine may influence mitochondrial function and lipid metabolism by activating pathways such as the peroxisome proliferator–activated receptor alpha (PPARα) signaling pathway, potentially offering therapeutic potential in conditions like Hepatitis B virus infection oup.com. Further research is needed to comprehensively map the complete spectrum of signaling pathways modulated by decanoylcarnitine and to understand the downstream effects of these interactions. The heterogeneity of decanoylcarnitine's effects in different biological contexts, such as its observed inhibition of triple-negative breast cancer progression by influencing Mmp9 expression, highlights the need for detailed studies to uncover the underlying mechanisms and identify other potential molecular targets nih.govresearchgate.net. Investigating the specific interactions of decanoylcarnitine with cellular receptors, enzymes, and transcription factors will be crucial in defining its complete biological profile beyond its established role in fatty acid transport.

Development of Advanced Analytical and Methodological Approaches

Accurate and sensitive detection and quantification of decanoylcarnitine in complex biological matrices remain critical for advancing research. While mass spectrometry-based techniques, such as LC-MS/MS, are widely used for acylcarnitine analysis, challenges persist in areas like sample collection, quantification, quality control, and data interpretation mdpi.comresearchgate.netacs.org. The development of advanced analytical methods is essential to overcome these limitations and enable more comprehensive and precise measurements of decanoylcarnitine levels. This includes improving sample preparation techniques to enhance extraction efficiency and minimize matrix effects, developing more selective and sensitive chromatographic separation methods, and refining mass spectrometry approaches for improved identification and quantification, particularly for low-abundance species or isomers researchgate.netnih.gov. Furthermore, the establishment of standardized protocols and quality control measures across different laboratories is necessary to ensure the reproducibility and comparability of research findings. Future efforts should focus on developing high-throughput analytical platforms that can simultaneously quantify a wide range of acylcarnitines and related metabolites, providing a more holistic view of metabolic alterations.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for quantifying decanoylcarnitine in biological samples?

- Answer : Decanoylcarnitine is commonly measured using tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS). For dried blood spots (DBS), standardized protocols from the Regenstrief LOINC database recommend molar ratios (e.g., C8/C10, C3-DC+C4-OH/C10) to improve diagnostic specificity for metabolic disorders . LC-MS validation should include calibration with deuterated internal standards to account for matrix effects, as described in postmortem metabolomics studies .

Q. How is decanoylcarnitine used as a diagnostic marker in clinical research?

- Answer : Decanoylcarnitine is a primary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and secondary marker for glutaric acidemia type II. Its diagnostic utility relies on elevated absolute concentrations or abnormal ratios (e.g., C8/C10 > 2.5) in DBS, validated through newborn screening panels . In prostate cancer research, elevated serum levels correlate with disease progression, requiring orthogonalized PLS-DA to distinguish malignancy from benign conditions .

Q. What pre-analytical factors influence decanoylcarnitine measurements in metabolomics?

- Answer : Postmortem degradation studies show decanoylcarnitine decreases by 80% in unpaired blood samples over time, emphasizing the need for paired sampling and rapid freezing to preserve integrity . For live subjects, fasting status and sample collection timing (e.g., circadian rhythm effects) must be standardized to avoid confounding beta-oxidation-related fluctuations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on decanoylcarnitine’s role in metabolic pathways?

- Answer : Discrepancies arise from context-dependent roles. For example, decanoylcarnitine is decreased in MCAD deficiency (due to blocked beta-oxidation) but elevated in cancer (due to dysregulated lipid metabolism). To reconcile this, use pathway enrichment analysis (e.g., KEGG or MetaboAnalyst) and validate findings with stable isotope tracing to track carbon flux in vitro . Postmortem vs. in vivo studies require distinct normalization strategies (e.g., %change relative to carnitine pools) .

Q. What experimental designs are optimal for longitudinal studies of decanoylcarnitine in metabolic diseases?

- Answer : Cohort studies should integrate multi-omics datasets (e.g., lipidomics, proteomics) to contextualize decanoylcarnitine changes. For example, in pituitary dysfunction, the C10/free carnitine ratio paired with creatine/creatinine ratios improves diagnostic sensitivity (AUC > 0.98). Use mixed-effects models to adjust for covariates like BMI and age, as demonstrated in arterial stiffness studies .

Q. How can decanoylcarnitine be leveraged as a biomarker in cancer research?

- Answer : In oral squamous cell carcinoma (OSCC), decanoylcarnitine, cysteine, and cholic acid form a diagnostic panel with AUC 0.904–0.998. Validate such panels using ROC curve analysis and cross-cohort replication. Mechanistic studies should combine siRNA knockdown of acyl-CoA dehydrogenases with functional assays (e.g., Seahorse analysis) to link C10 accumulation to Warburg-like metabolism .

Q. What mechanisms explain decanoylcarnitine’s association with cardiovascular disease?

- Answer : In arterial stiffness, C10 elevation correlates with brachial-ankle pulse wave velocity (ba-PWV). Proposed mechanisms include mitochondrial overload from incomplete fatty acid oxidation, generating ROS. Test this via ex vivo vascular ring assays with C10 supplementation and ROS inhibitors. Multi-linear regression models (adjusting for SBP, BMI, and lactosylceramide) confirm C10’s independent predictive value .

Q. How do absorption-enhancing properties of decanoylcarnitine impact drug delivery studies?

- Answer : Decanoylcarnitine increases epithelial permeability in Caco-2 monolayers by reducing transepithelial electrical resistance (TEER). Experimental protocols should co-administer C10 with fluorescent dextrans (e.g., FITC-dextran 4000) and measure TEER kinetics. Compare with sodium caprate (C10) to differentiate carnitine-specific effects .

Methodological Best Practices

- Normalization : Use molar ratios (e.g., C10/carnitine) instead of absolute concentrations to account for inter-individual variability .

- Validation : Confirm metabolite identity via LC-MS/MS comparison with pure analytical standards .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods and raw data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.